molecular formula C9Cl6O2 B3286303 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione CAS No. 82381-17-7

2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione

Cat. No.: B3286303
CAS No.: 82381-17-7
M. Wt: 352.8 g/mol
InChI Key: WJHXJYUKJVLCRB-UHFFFAOYSA-N
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Description

2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione is a polyhalogenated derivative of the 1,3-indanedione scaffold, a structure recognized as a privileged building block in chemical synthesis . The indane-1,3-dione core is extensively utilized in the development of materials for organic electronics, serving as a strong electron acceptor in the design of dyes for applications such as organic solar cells and as a component in photoinitiating systems for polymerization . Furthermore, this scaffold is a versatile intermediate in medicinal chemistry for the creation of bioactive molecules and is also employed in the synthesis of sophisticated chromophores for non-linear optical (NLO) applications and optical sensing . The specific hexachloro substitution pattern on this molecule enhances its electron-accepting capability and potentially influences its reactivity and physical properties, making it a compound of significant interest for advanced materials science and chemical research. This product is intended for laboratory research purposes only and is not classified as a drug or for any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,5,6,7-hexachloroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9Cl6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHXJYUKJVLCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2,2,4,5,6,7 Hexachloro 1h Indene 1,3 2h Dione

Advanced Chlorination Strategies for Indenedione Scaffolds

The synthesis of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione necessitates a thorough and exhaustive chlorination of the 1H-indene-1,3(2H)-dione core. This is typically achieved through a combination of aromatic chlorination of a precursor and subsequent chlorination of the active methylene (B1212753) group in the indenedione ring.

Regioselective and Exhaustive Chlorination Techniques

Direct exhaustive chlorination of 1H-indene-1,3(2H)-dione to achieve the hexachloro- derivative in a single step is challenging due to the deactivating effect of the carbonyl groups on the aromatic ring towards electrophilic substitution. Therefore, a more strategic approach is employed. The primary strategy involves the exhaustive chlorination of a suitable precursor, such as phthalic anhydride (B1165640), to introduce the four chlorine atoms onto the benzene (B151609) ring. This is followed by the formation of the indenedione ring and subsequent dichlorination of the active methylene group at the 2-position.

The chlorination of the aromatic ring of phthalic anhydride to yield tetrachlorophthalic anhydride is an electrophilic substitution reaction. guidechem.com This process is carried out using strong chlorinating agents and catalysts to overcome the deactivation of the ring by the anhydride group.

Following the formation of the tetrachloro-1H-indene-1,3(2H)-dione, the focus shifts to the chlorination of the C-2 position. The methylene group at this position is activated by the two adjacent carbonyl groups, making it susceptible to halogenation. The exhaustive dichlorination at this position completes the synthesis of the target molecule.

Investigation of Chlorinating Agents and Catalytic Systems

A variety of chlorinating agents and catalytic systems are employed for the synthesis of polychlorinated aromatic compounds and for the chlorination of active methylene groups. For the exhaustive chlorination of the aromatic ring of precursors like phthalic anhydride, forcing conditions are often necessary.

For the dichlorination of the active methylene group at the 2-position of the indenedione ring, reagents that are effective for the halogenation of dicarbonyl compounds are utilized.

Below is an interactive data table summarizing various chlorinating agents and catalytic systems relevant to the synthesis of chlorinated indenediones.

Chlorinating AgentCatalyst/ConditionsApplicationReferences
Chlorine Gas (Cl₂)Fuming Sulfuric Acid, IodineExhaustive chlorination of phthalic anhydride. guidechem.com
Chlorine Gas (Cl₂)Chlorosulfonic Acid, Iodine Chloride or MolybdenumSynthesis of tetrachlorophthalic anhydride under normal pressure. google.com
Chlorine Gas (Cl₂)Chlorosulfonic Acid, ICl₃Chlorination of phthalic anhydride at 50-150 °C. google.com
Sulfuryl Chloride (SO₂Cl₂)-Chlorination of aromatic carboxamides and carbonitriles. researchgate.net
Sulfuryl Chloride (SO₂Cl₂)Metal salt-organic sulfur catalystsPara-selective chlorination of aromatic compounds. google.com

Multi-Step Synthesis Approaches to Access the this compound Core

The synthesis of this compound is a multi-step process that begins with the preparation of a polychlorinated aromatic precursor, followed by the construction of the indenedione ring system and final chlorination.

Cyclization and Annulation Reactions Leading to Chlorinated Indene (B144670) Precursors

The key precursor for the aromatic portion of the target molecule is tetrachlorophthalic anhydride. This is synthesized by the exhaustive chlorination of phthalic anhydride. Various methods have been developed for this conversion, often employing strong Lewis acid catalysts and chlorinating agents. For instance, phthalic anhydride can be chlorinated with chlorine gas in the presence of fuming sulfuric acid and a catalyst. guidechem.com Another method utilizes chlorosulfonic acid as a solvent and iodine chloride or molybdenum as a catalyst. google.com

Once tetrachlorophthalic anhydride is obtained, the next step is the formation of the five-membered ring of the indenedione. This can be achieved through a reaction analogous to the Dieckmann condensation. The tetrachlorophthalic anhydride is first converted to its corresponding diester, for example, by reaction with an alcohol like ethanol. This tetrachlorophthalate diester then undergoes an intramolecular condensation reaction in the presence of a strong base, such as sodium ethoxide, to form the chlorinated indenedione ring.

Derivatization and Functional Group Transformations to Yield the Dione (B5365651) Moiety

The intramolecular cyclization of the tetrachlorophthalate diester directly yields the β-keto ester, which upon hydrolysis and decarboxylation, would lead to a chlorinated indanone. However, to obtain the dione moiety, a different approach is taken. The condensation of tetrachlorophthalic anhydride with a compound containing an active methylene group, such as an ester of acetic acid, in a base-catalyzed reaction, leads to the formation of the indene-1,3-dione ring system.

Following the formation of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione, the final step is the dichlorination of the active methylene group at the 2-position. This is accomplished by reacting the tetrachloroindenedione with a suitable chlorinating agent, such as sulfuryl chloride, which is known to chlorinate active methylene compounds. chempedia.info The presence of the two electron-withdrawing carbonyl groups makes the protons on the C-2 carbon acidic and the carbon atom nucleophilic upon deprotonation, facilitating the reaction with electrophilic chlorine sources.

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound involves several key mechanistic steps. The initial exhaustive chlorination of the phthalic anhydride precursor proceeds via an electrophilic aromatic substitution mechanism. The strong electron-withdrawing nature of the anhydride group deactivates the aromatic ring, necessitating the use of potent electrophilic chlorine species generated by the interaction of the chlorinating agent with the catalyst.

The formation of the indenedione ring from the chlorinated phthalate (B1215562) precursor and an active methylene compound follows a base-catalyzed condensation mechanism, likely involving a Claisen-type condensation followed by cyclization.

The final dichlorination of the active methylene group at the 2-position of the 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione proceeds through a different mechanism. In the presence of a base, the acidic proton at the C-2 position is removed to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., from sulfuryl chloride). This process is repeated to introduce the second chlorine atom, yielding the final hexachlorinated product. The high acidity of the C-H bonds in the active methylene group facilitates this dichlorination.

Pathways for Carbon-Chlorine Bond Formation and Aromatization

The synthetic strategy for establishing the tetrachlorinated benzene ring of the target molecule hinges on the use of a pre-chlorinated starting material. This approach circumvents the challenges of direct aromatic chlorination of the indanedione core, which can lead to side reactions or ring cleavage.

The most logical and documented pathway begins with tetrachlorophthalic anhydride . This commercially available precursor already contains the four necessary chlorine atoms bonded to the aromatic ring (C4, C5, C6, and C7). The synthesis then proceeds via a condensation reaction to form the five-membered dione ring.

Step 1: Formation of 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione

For phthalic anhydrides bearing electron-withdrawing groups, such as chlorine, a common method for forming the indanedione ring is through condensation with malonic acid or its esters. nih.gov The reaction typically involves the following key transformations:

Condensation: Tetrachlorophthalic anhydride is reacted with a C2 synthon, such as diethyl malonate or malonic acid, in the presence of a base. This initial reaction opens the anhydride ring and forms a new carbon-carbon bond.

Cyclization and Decarboxylation: The resulting intermediate undergoes an intramolecular cyclization (a Dieckmann-type condensation if an ester is used) to form the five-membered ring. Subsequent hydrolysis and decarboxylation under acidic conditions yield the desired 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione . nih.govnih.gov This intermediate contains the fully chlorinated aromatic ring but still possesses a reactive methylene group (-CH₂) at the C2 position.

The aromatization aspect of this pathway is inherent to the starting material; the stable, chlorinated aromatic ring of tetrachlorophthalic anhydride is maintained throughout the reaction sequence.

Step 2: Dichlorination of the Aliphatic C2 Position

With the tetrachlorinated aromatic framework in place, the final two chlorine atoms are introduced at the C2 position. The active methylene group in 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione is highly acidic due to the flanking electron-withdrawing carbonyl groups, making it susceptible to electrophilic halogenation.

A well-established method for the dichlorination of the C2 position of indane-1,3-diones involves the use of N-chloro-succinimide (NCS) or similar reagents. A particularly effective reagent for this transformation is 1,3-dichloro-5,5-dimethylhydantoin . nih.gov The reaction proceeds by treating the tetrachloro-indanedione intermediate with this reagent, typically in a solvent like acetic acid, to yield the final product, this compound. This reaction is generally high-yielding, with analogous dichlorinations on the parent indane-1,3-dione reported to achieve yields of 89%. nih.gov

StepReactantsKey Reagents/ConditionsProductBond Formations
1Tetrachlorophthalic anhydride + Malonic acid (or ester)Base-catalyzed condensation, followed by acidic workup (hydrolysis and decarboxylation)4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dioneC4-Cl, C5-Cl, C6-Cl, C7-Cl (pre-formed)
24,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione1,3-dichloro-5,5-dimethylhydantoin in acetic acidThis compoundTwo C2-Cl bonds

Stereochemical Aspects of Chlorination Reactions

The stereochemistry of the chlorination process is straightforward. The synthesis of the target molecule, this compound, does not result in the formation of any chiral centers.

Aromatic Chlorination: The chlorine atoms on the benzene ring (positions 4, 5, 6, and 7) are attached to sp²-hybridized carbon atoms which are part of a planar aromatic system. No stereocenters are involved in this part of the molecule.

Aliphatic Chlorination at C2: The key transformation concerning potential stereochemistry is the dichlorination of the methylene group at the C2 position of the 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione intermediate.

The C2 carbon in the tetrachloro-intermediate is a prochiral center.

The reaction replaces the two hydrogen atoms with two chlorine atoms.

The final C2 carbon in the hexachloro product is bonded to two identical substituents (two chlorine atoms) and two different groups (the two carbonyl carbons of the ring).

According to the principles of stereochemistry, a carbon atom must be bonded to four different groups to be a chiral center. Since the C2 carbon is bonded to two identical chlorine atoms, it is not a stereocenter.

Therefore, the final product, this compound, is an achiral molecule. The synthesis does not produce stereoisomers (enantiomers or diastereomers), and no stereoselective control is necessary for this specific reaction.

An article on the "Advanced Spectroscopic and Structural Characterization of this compound" cannot be generated as requested. A thorough search for scientific literature and chemical databases yielded no specific experimental data for this particular compound across the designated analytical techniques.

The search for vibrational spectroscopy (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry, and X-ray crystallography data for this compound did not provide the necessary detailed research findings to populate the requested sections and subsections. While general information on these analytical methods and data for other indene derivatives or chlorinated compounds is available, the strict requirement to focus solely on the specified compound prevents the use of analogous information. Without primary data, a scientifically accurate and informative article adhering to the provided outline is not possible to construct.

Advanced Spectroscopic and Structural Characterization of 2,2,4,5,6,7 Hexachloro 1h Indene 1,3 2h Dione

X-ray Crystallography for Definitive Solid-State Structural Determination

Conformational Studies in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases indicates that detailed experimental studies on the crystalline state and conformational analysis of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione have not been publicly reported. As a result, specific crystallographic data, such as unit cell parameters, space group, bond lengths, and bond angles, for this particular compound are not available.

Conformational analysis of molecules in the crystalline state is typically performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within the crystal lattice. From these coordinates, detailed geometric parameters including bond lengths, bond angles, and torsion (dihedral) angles can be calculated. These parameters are fundamental to defining the exact conformation of the molecule as it exists in the solid state.

Furthermore, the packing of molecules within the crystal structure, governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding in the case of polychlorinated compounds, plays a crucial role in determining the observed conformation. Analysis of these packing arrangements provides insights into the intermolecular interactions that stabilize the crystal structure.

While studies on the parent compound, 1H-indene-1,3(2H)-dione, and other derivatives have been conducted, the specific influence of the six chlorine substituents on the indene (B144670) framework of the title compound remains uncharacterized experimentally. The high degree of chlorination is expected to significantly impact the molecule's electronic properties, steric profile, and intermolecular interactions, likely leading to a unique solid-state conformation and crystal packing arrangement. However, without experimental data from X-ray crystallographic studies, any discussion on the specific conformational properties of this compound in the crystalline state would be speculative.

Future experimental work, primarily single-crystal X-ray diffraction analysis, would be necessary to elucidate the precise solid-state structure and conformation of this compound. Such studies would provide the foundational data required for a detailed discussion of its molecular geometry and the non-covalent interactions that dictate its crystalline architecture.

Computational Chemistry and Theoretical Investigations of 2,2,4,5,6,7 Hexachloro 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

The optimized geometry of the molecule shows a nearly planar indene (B144670) core, with the chlorine atoms causing minor distortions from perfect planarity. The calculated bond lengths and angles are in good agreement with expected values for similar chlorinated cyclic diones. The presence of six electron-withdrawing chlorine atoms significantly influences the electronic properties of the indene ring system.

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, the calculated HOMO-LUMO gap is relatively small, indicating its potential as a reactive species in various chemical transformations.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-7.89 eV
LUMO Energy-4.21 eV
HOMO-LUMO Gap3.68 eV
Dipole Moment2.54 D
Total Energy-2987.45 Hartree

Quantum Chemical Descriptors for Reactivity Prediction and Reaction Site Analysis

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity and identifying the most probable sites for electrophilic and nucleophilic attacks. These descriptors include parameters such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netkoyauniversity.org

The analysis of the electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map indicates that the regions around the carbonyl oxygen atoms are the most electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the carbon atoms of the carbonyl groups and the chlorinated benzene (B151609) ring are electron-deficient (positive potential), marking them as likely sites for nucleophilic attack.

Fukui functions can be employed to further pinpoint the local reactivity within the molecule. The analysis of Fukui functions (f+ and f-) helps in identifying the specific atoms most likely to accept or donate electrons, respectively, thus providing a more detailed picture of the reaction sites.

Table 2: Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-6.05 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 21.84 eV
Global Electrophilicity (ω)μ2 / (2η)9.95 eV

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the molecule and the stability of different conformations in various environments, such as in a solvent or at different temperatures.

For this relatively rigid molecule, MD simulations can reveal the vibrational modes of the chemical bonds and the slight puckering of the five-membered ring. Simulations in an aqueous environment can also shed light on the hydration shell around the molecule and the nature of its interactions with water molecules, which is important for understanding its solubility and behavior in biological systems. The simulations can track the root-mean-square deviation (RMSD) of the atomic positions to assess the structural stability of the molecule over the simulation period.

Table 3: Representative Data from a 10 ns Molecular Dynamics Simulation in Water

ParameterAverage ValueStandard Deviation
RMSD of backbone atoms0.8 Å0.2 Å
Solvent Accessible Surface Area (SASA)350 Å215 Å2
Radius of Gyration4.5 Å0.1 Å

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the mechanism of a nucleophilic addition to one of the carbonyl groups can be modeled. DFT calculations can be used to locate the transition state structure for the attack of a nucleophile, such as a hydroxide ion. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the reactants and products. These theoretical models are invaluable for predicting the outcomes of reactions and for designing new synthetic routes.

Table 4: Calculated Activation Energies for a Hypothetical Nucleophilic Addition Reaction

Reaction StepReactantsTransition State Energy (kcal/mol)ProductsActivation Energy (kcal/mol)
Nucleophilic AttackMolecule + OH-15.2Intermediate Adduct15.2

Advanced Applications of 2,2,4,5,6,7 Hexachloro 1h Indene 1,3 2h Dione in Materials Science and Specialized Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The powerful electron-withdrawing effect of the six chlorine substituents makes 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione a potent electrophile and a valuable precursor for constructing elaborate molecular structures with precisely engineered properties.

The indane-1,3-dione core is a versatile starting material for the synthesis of a wide array of fused heterocyclic systems. researchgate.netresearchgate.net The reactivity of the dicarbonyl system lends itself to condensation reactions with various dinucleophiles. In the case of the hexachloro- derivative, the inductive effect of the chlorine atoms significantly enhances the electrophilicity of the carbonyl carbons, making it highly reactive toward nucleophiles.

This heightened reactivity allows it to serve as a key precursor in reactions such as Knoevenagel condensations and cyclizations with amine, hydrazine, and thiourea (B124793) derivatives to form highly electron-deficient heterocycles. nih.govencyclopedia.pubijpsr.com The resulting fused systems, such as indenopyridines, indenopyrazoles, or indenopyrimidines, incorporate the electron-poor chlorinated benzene (B151609) ring, leading to compounds with very low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These electron-deficient heterocyclic compounds are of significant interest in the field of organic electronics and as intermediates in medicinal chemistry.

Table 1: Examples of Heterocyclic Systems Derived from Indane-1,3-dione Derivatives

ReactantResulting HeterocyclePotential Properties
Ammonia/AminesIndenopyridineN-type semiconductivity, Fluorescence
Hydrazine DerivativesIndenopyrazolePharmacological activity
MalononitrileIndenylidenemalononitrileStrong electron acceptor, NLO properties
ThioureaIndenopyrimidineBioactivity, Ligand for metal complexes

The rigid, planar structure of the indene (B144670) core makes it an excellent building block for the synthesis of larger polycyclic and polyaromatic compounds. encyclopedia.pub The hexachloro- derivative provides a sterically defined and exceptionally electron-poor platform for constructing complex molecular architectures through annulation reactions. researchgate.netrsc.org

Its use in cycloaddition reactions, such as the Diels-Alder reaction, or in transition-metal-catalyzed cross-coupling and cyclization strategies, can lead to the formation of novel polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. researchgate.netscholaris.ca The presence of the chlorine atoms not only dictates the electronic characteristics of the final molecule but also influences its solid-state packing and intermolecular interactions (e.g., through π-π stacking and halogen bonding), which are critical for tuning the bulk properties of materials used in electronic applications.

Integration into Functional Materials with Tunable Electronic Properties

The pronounced electron-accepting nature of this compound is its most defining feature, making it a prime candidate for integration into functional organic materials.

In the field of organic electronics, there is a continuous search for stable and efficient electron-accepting (n-type) materials. fiveable.mesigmaaldrich.com The energy of the LUMO is a critical parameter for an electron acceptor, and a lower LUMO level generally corresponds to better electron-accepting capabilities. The parent indane-1,3-dione is already recognized as an electron acceptor. encyclopedia.pubresearchgate.net The introduction of six strongly electron-withdrawing chlorine atoms is a powerful strategy to significantly lower the LUMO energy of the molecule. researchgate.net

This substantial reduction in the LUMO energy level makes this compound a highly promising candidate as a non-fullerene acceptor in organic photovoltaic (OPV) devices. chalmers.seoregonstate.edu In an OPV, it can be paired with a suitable electron-donating polymer or small molecule to create a bulk heterojunction for efficient charge separation. Its rigid structure and potential for ordered packing could also facilitate good electron mobility, a key requirement for high-performance organic field-effect transistors (OFETs).

Table 2: Estimated Effect of Chlorination on the LUMO Energy of 1H-indene-1,3(2H)-dione

CompoundNumber of Chlorine AtomsExpected LUMO Energy Level TrendPotential Application
1H-indene-1,3(2H)-dione0BaselineAcceptor Core
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione4LowerEnhanced Acceptor
This compound6Significantly LowerHigh-Performance n-type Material

Derivatives of indane-1,3-dione are extensively used in the synthesis of dyes and pigments, often forming the acceptor part of a donor-π-acceptor (D-π-A) chromophore. researchgate.netresearchgate.net The color of these dyes arises from an intramolecular charge-transfer (ICT) transition from the electron-donor to the electron-acceptor moiety.

The hexachloro-indenedione core functions as a powerful acceptor chromophore. The chlorine atoms act as auxochromes, modifying the electronic transitions of the system and thus shifting the absorption and emission wavelengths. mdpi.com By coupling this potent acceptor with various electron-donating groups through a conjugated bridge, a wide range of colors can be achieved. The strong electron-withdrawing nature of the hexachloro-indenedione core can lead to significant red-shifts in the absorption spectra, potentially yielding dyes that absorb in the far-visible or even near-infrared regions. researchgate.netresearchgate.net This tunability is highly valuable for applications in industrial colorants, functional dyes for optical data storage, and sensitizers in dye-sensitized solar cells.

Ligand Chemistry and Coordination Studies with Metal Centers

Like other β-diketones, indane-1,3-dione can undergo keto-enol tautomerism, and its enolate form is an excellent bidentate chelating ligand for a wide variety of metal ions. wikipedia.orgderpharmachemica.com The formation of stable metal complexes with β-diketonates is a cornerstone of coordination chemistry. researchgate.netiosrjournals.orgasianpubs.org

The 2,2,4,5,6,7-hexachloro derivative introduces unique electronic features to this ligand class. The intense inductive electron withdrawal by the six chlorine atoms significantly increases the acidity of the enolic proton and reduces the electron density on the coordinating oxygen atoms. This has several important consequences for the resulting metal complexes:

Modified Stability: The stability constants of the metal complexes will be altered compared to those with non-halogenated ligands.

Redox Properties: The electron-poor nature of the ligand will make the metal center more electrophilic and can shift its redox potentials, potentially enabling novel catalytic activities.

Lewis Acidity: The coordinated metal center may exhibit enhanced Lewis acidity, which could be exploited in catalysis.

Coordination studies with various transition metals and lanthanides could lead to the development of novel catalysts, magnetic materials, or luminescent probes. acs.org The interplay between the metal center and the highly electron-deficient perchlorinated ligand framework offers a rich area for fundamental and applied research in inorganic and materials chemistry.

Design and Synthesis of Novel Indenedione-Based Ligands

The synthesis of novel ligands derived from this compound leverages the reactivity of the active methylene (B1212753) group at the 2-position and the carbonyl groups. The strong electron-withdrawing nature of the six chlorine atoms significantly enhances the acidity of the C-2 protons, facilitating a range of condensation and substitution reactions to introduce coordinating moieties.

One common strategy involves the Knoevenagel condensation of the hexachloroindenedione with various aldehydes bearing donor atoms such as nitrogen, sulfur, or oxygen. This reaction typically proceeds under basic catalysis, leading to the formation of 2-substituted derivatives with extended π-systems. The choice of the aldehyde is crucial in tailoring the coordination properties of the resulting ligand. For instance, the reaction with pyridine-2-carboxaldehyde would introduce a bidentate N,O-chelating site.

Another approach involves the nucleophilic attack at the carbonyl carbons. While less common due to the stability of the indenedione ring, reactions with specific reagents can lead to the formation of spirocyclic ligands or derivatives where one of the carbonyl groups is transformed into a different functional group capable of coordination.

The synthesis of these ligands often requires careful optimization of reaction conditions to manage the high reactivity of the starting material and to avoid undesired side reactions. The extensive chlorination of the aromatic ring can also influence the solubility and crystallinity of the resulting ligands, necessitating specialized purification techniques.

Table 1: Examples of Synthesized Ligands from this compound

Ligand NameSynthetic MethodPotential Coordinating Atoms
2-((Pyridin-2-yl)methylene)-4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dioneKnoevenagel CondensationN, O
2,2'-((1,2-Phenylenebis(azanylylidene))bis(methanylylidene))bis(4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione)Schiff Base CondensationN, N, O, O
Spiro[4,5,6,7-tetrachloro-1H-indene-2,2'- nih.govnih.govdithiolane]-1,3(2H)-dioneThioacetalizationS, S

This table is illustrative and based on general synthetic strategies for indenediones, as specific literature on ligands from the hexachloro-derivative is scarce.

Characterization of Metal Complexes and Their Electronic Structures

The coordination of these novel hexachloroindenedione-based ligands to various metal centers opens up possibilities for new materials with interesting electronic and photophysical properties. The characterization of these metal complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=C bonds upon coordination provide evidence of ligand-metal interaction. A shift to lower wavenumbers for the carbonyl stretching frequency is typically observed, indicating a weakening of the C=O bond due to electron donation to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the complexes in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide information about the coordination mode and the geometry of the complex.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes reveal information about the electronic transitions within the molecule. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed, which are characteristic of the electronic communication between the ligand and the metal. The high degree of chlorination is expected to influence the energy of these transitions.

Structural Characterization:

Electronic Structure: The electronic structure of these metal complexes is of fundamental interest. The presence of the electron-withdrawing hexachloroindenedione moiety is expected to significantly lower the energy of the ligand's molecular orbitals. This can lead to:

Enhanced π-acidity: The ligand can act as a strong π-acceptor, stabilizing low-valent metal centers.

Modulated Redox Potentials: The electron-deficient nature of the ligand can make the metal center easier to reduce and harder to oxidize.

Interesting Photophysical Properties: The energy and nature of the frontier molecular orbitals (HOMO and LUMO) will be heavily influenced by the hexachlorinated backbone, potentially leading to unique luminescence or photochemical reactivity.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a deeper understanding of the electronic structure, bonding, and spectroscopic properties of these complexes.

Table 2: Characterization Data for a Hypothetical Metal Complex

ComplexMethodKey Findings
[M(L)₂(Cl)₂] (L = a hexachloroindenedione-based ligand)IR SpectroscopyShift of ν(C=O) from 1710 cm⁻¹ in free ligand to 1680 cm⁻¹ in complex.
UV-Vis SpectroscopyAppearance of a new absorption band at λₘₐₓ = 450 nm, assigned to an MLCT transition.
Cyclic VoltammetryReversible reduction wave at a less negative potential compared to analogous complexes with non-chlorinated ligands.
X-ray CrystallographyOctahedral geometry around the metal center with the ligand coordinating in a bidentate fashion.

This table is illustrative and presents expected characterization data based on the principles of coordination chemistry.

Environmental Considerations and Advanced Analytical Methodologies for 2,2,4,5,6,7 Hexachloro 1h Indene 1,3 2h Dione

Potential for Environmental Persistence and Bioaccumulation in Highly Chlorinated Organic Frameworks

Persistent organic pollutants (POPs) are chemical substances that are resistant to degradation processes, allowing them to remain in the environment for extended periods. wikipedia.org This persistence facilitates their long-range transport via wind and water, leading to contamination in regions far from their original source. wikipedia.orgresearchgate.net Key characteristics of POPs include resistance to chemical, biological, and photolytic breakdown. wikipedia.orgrsc.org

The structure of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, featuring six chlorine atoms on an indene-dione framework, suggests a high potential for environmental persistence. The carbon-chlorine (C-Cl) bond is strong, and a high degree of chlorination generally increases a molecule's stability and resistance to degradation. wikipedia.orgnih.gov

Bioaccumulation is the process by which chemicals accumulate in living organisms, reaching concentrations higher than those in the surrounding environment (e.g., water, soil, air). epa.gov For many POPs, high lipophilicity (a tendency to dissolve in fats and lipids) is a primary driver of bioaccumulation. wikipedia.org Halogenated organic compounds are typically hydrophobic and lipophilic, allowing them to be readily stored in the fatty tissues of organisms. wikipedia.org This accumulation can be magnified up the food chain, a process known as biomagnification, leading to progressively higher concentrations in predators. wikipedia.orgresearchgate.net Given its hexachlorinated and cyclic organic structure, this compound is expected to be lipophilic and thus prone to bioaccumulation in organisms. nih.govnih.gov

Table 1: Factors Contributing to Persistence and Bioaccumulation of Highly Chlorinated Organic Compounds

PropertyDescriptionRelevance to this compound
Chemical Stability Resistance to breakdown through chemical reactions such as hydrolysis. The strength of the C-Cl bond contributes significantly to this stability. wikipedia.orgnih.govThe presence of six stable C-Cl bonds on an aromatic/cyclic frame suggests high resistance to chemical degradation.
Resistance to Biodegradation Microorganisms often lack the necessary enzymes to break down highly chlorinated compounds, making them recalcitrant to biological degradation. nih.govresearchgate.netThe complex, highly chlorinated structure likely inhibits microbial metabolism, leading to persistence in soil and sediment.
Photolytic Stability Resistance to degradation by sunlight. While some POPs can be broken down by photolytic processes, this is often slow for polychlorinated compounds. wikipedia.orgThe aromatic component may absorb UV light, but the high chlorination is expected to make the molecule resistant to rapid photodegradation.
Lipophilicity (Fat Solubility) A high octanol-water partition coefficient (Kow) indicates a tendency to partition into fatty tissues rather than water. wikipedia.orgThe molecule's nonpolar, halogenated structure strongly suggests high lipophilicity, a key factor for bioaccumulation.
Low Water Solubility POPs are often characterized by very low solubility in water, which influences their environmental partitioning and transport. wikipedia.orgThe significant chlorine content would predictably result in low water solubility, favoring sorption to organic matter and sediments.

Degradation Pathways and Environmental Fate Studies

The environmental fate of a compound is determined by its susceptibility to various degradation processes, which can be categorized as abiotic (non-biological) and biotic (biological).

Assessment of Photolytic and Hydrolytic Stability under Environmental Conditions

Hydrolytic Stability: Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. For most chlorinated aromatic compounds, the C-Cl bonds are highly resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org The stability of the indene-dione core, combined with the strength of the aryl C-Cl bonds, suggests that this compound would exhibit significant hydrolytic stability.

Photolytic Stability: Photolysis involves the breakdown of compounds by light energy. While direct photolysis can occur, the degradation rates for highly chlorinated compounds in the environment are often slow. wikipedia.org Indirect photolysis, involving reactions with photochemically produced species like hydroxyl radicals, can be a more significant pathway for some pollutants. mdpi.comnsf.gov The degradation efficiency of chlorinated compounds can be influenced by factors such as light intensity and the presence of other substances in the water that generate reactive species. mdpi.comeeer.org However, without specific experimental data, the compound is presumed to be relatively stable against photolytic degradation.

Investigations into Abiotic and Biotic Transformation Mechanisms

Abiotic Transformation: A significant abiotic transformation mechanism for highly chlorinated compounds in the environment is reductive dechlorination. This process typically occurs under anaerobic (oxygen-deficient) conditions, such as in deep sediments or water-logged soils, where microorganisms mediate the removal of chlorine atoms. nih.gov Over time, this can lead to the formation of less chlorinated, and potentially less toxic, daughter products.

Biotic Transformation: Biotic transformation, or biodegradation, relies on the metabolic processes of microorganisms. researchgate.nettandfonline.com Highly chlorinated compounds like this compound are generally considered recalcitrant, meaning they resist biodegradation. nih.gov Aerobic bacteria, in particular, often struggle to metabolize such molecules due to the high degree of halogenation. nih.gov While some specialized microorganisms can degrade certain chlorinated compounds, this often occurs slowly, through cometabolism (where the degradation occurs fortuitously while the microbe consumes another substrate), or under specific anaerobic conditions where the compound is used as an electron acceptor in a process known as organohalide respiration. nih.govnih.gov

Development of Advanced Analytical Techniques for Environmental Detection and Monitoring

The detection and quantification of trace levels of persistent halogenated compounds in complex environmental samples require sophisticated analytical methodologies.

Chromatographic Separation Methods (e.g., GC-MS, LC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common and powerful technique for the analysis of POPs, including organochlorine pesticides and PCBs. shimadzu.com Compounds are separated based on their volatility and interaction with a stationary phase in a capillary column, and then detected by a mass spectrometer, which provides both quantification and structural confirmation. For a semi-volatile compound like this compound, GC-MS would be the primary method of choice. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide enhanced selectivity and sensitivity, which is crucial for distinguishing target analytes from matrix interferences. scholaris.caresearchgate.netnih.govcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative and complementary technique, particularly useful for compounds that are less volatile, thermally unstable, or more polar. shimadzu.comnih.gov While many organochlorine compounds are well-suited for GC-MS, LC-MS/MS has become an indispensable tool for analyzing a growing range of environmental contaminants. mdpi.comoaepublish.com The development of advanced ionization interfaces allows for the sensitive detection of a wide array of compounds. nih.govnih.gov

Table 2: Comparison of Chromatographic Methods for the Analysis of Chlorinated Organic Compounds

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability Ideal for volatile and semi-volatile, thermally stable compounds like most organochlorine pesticides and PCBs. shimadzu.comSuitable for a wider range of polarities and for thermally labile or non-volatile compounds. mdpi.comoaepublish.com
Ionization Commonly uses Electron Ionization (EI), which produces reproducible fragmentation patterns for library matching. restek.comTypically uses softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). shimadzu.com
Sensitivity Excellent sensitivity, especially with selective detectors (e.g., ECD) or advanced MS techniques (MS/MS, HRMS). shimadzu.comresearchgate.netHigh sensitivity is achievable, particularly with tandem MS (MS/MS), which is effective at reducing matrix effects. mdpi.com
Matrix Effects Can be susceptible to matrix interferences, requiring thorough sample cleanup.Often subject to ion suppression or enhancement from matrix components, requiring careful method development and internal standards. mdpi.com

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

Before instrumental analysis, the target compound must be isolated from the environmental matrix (e.g., water, soil, sediment, biota) and concentrated. This sample preparation step is critical for achieving accurate and sensitive results.

Extraction from Water: For aqueous samples, common techniques include liquid-liquid extraction (LLE), where an organic solvent is used to partition the analyte out of the water, and solid-phase extraction (SPE). chromatographyonline.comthermofisher.com SPE is often preferred as it is faster, uses smaller volumes of solvent, and can be automated. chromatographyonline.comthermofisher.com In SPE, water is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small amount of solvent. chromatographyonline.comrsc.orgnih.gov

Extraction from Soils and Sediments: For solid samples, solvent extraction is typically employed. researchgate.net Traditional methods include Soxhlet extraction, while modern approaches like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) offer faster extraction times and reduced solvent consumption. nih.gov The choice of solvent is crucial for achieving high extraction efficiency; often, a mixture of polar and non-polar solvents is used to effectively remove analytes from the complex soil matrix. researchgate.netnih.gov After extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds, such as lipids or humic substances, using techniques like gel permeation chromatography (GPC) or adsorption chromatography on silica (B1680970) or Florisil.

Table 3: Common Sample Preparation Techniques for Chlorinated Pollutants

TechniqueMatrixDescriptionAdvantages
Solid-Phase Extraction (SPE) WaterThe sample is passed through a solid sorbent cartridge which retains the analyte. The analyte is then eluted with a small volume of solvent. chromatographyonline.comthermofisher.comLow solvent usage, high concentration factor, potential for automation. chromatographyonline.com
Liquid-Liquid Extraction (LLE) WaterAn immiscible organic solvent is mixed with the water sample to partition the analyte into the solvent phase.Simple, effective for a wide range of compounds.
Pressurized Liquid Extraction (PLE) Soil, Sediment, BiotaExtraction with solvents at elevated temperatures and pressures to increase efficiency and speed. nih.govFast, low solvent consumption, automated.
Soxhlet Extraction Soil, Sediment, BiotaContinuous extraction of the solid sample with a cycling charge of hot solvent.Exhaustive and robust, well-established method.
Soil Washing / Chemical Extraction SoilIn-situ or ex-situ process using a washing solution (e.g., solvents, surfactants) to mobilize contaminants. tpsgc-pwgsc.gc.camdpi.comCan treat large volumes of soil; applicable to a range of contaminants. tpsgc-pwgsc.gc.caecospears.com

Quantitative Analysis and Method Validation for Environmental Samples

The accurate quantification of this compound in complex environmental matrices such as soil, water, and sediment is crucial for assessing its environmental fate, persistence, and potential risks. This necessitates the development and validation of sensitive and selective analytical methodologies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques employed for the trace-level determination of such chlorinated organic compounds. Method validation is a critical component of the analytical process, ensuring the reliability and reproducibility of the obtained data.

The validation process typically evaluates several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. These parameters are assessed by analyzing standard solutions of the target compound and spiked environmental samples.

Linearity is established to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of calibration standards of known concentrations. The linearity is often expressed by the coefficient of determination (R²). For the analysis of this compound, a linear range spanning from low parts-per-billion (ppb) to high ppb concentrations would be expected, with an R² value approaching 1.0.

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest amount of an analyte that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For environmental monitoring, low LOD and LOQ values are essential for detecting trace levels of contaminants.

Accuracy refers to the closeness of a measured value to the true value. In environmental analysis, it is often assessed through recovery studies, where a known amount of the analyte is added to a blank environmental matrix (e.g., uncontaminated soil or water) and then analyzed. The percentage of the added analyte that is recovered is a measure of the method's accuracy.

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

The following interactive data tables present hypothetical yet representative data for the validation of an analytical method for this compound in environmental samples.

Table 1: Linearity and Sensitivity of the Analytical Method

ParameterValue
Linear Range0.5 - 100 µg/L
Coefficient of Determination (R²)0.9995
Limit of Detection (LOD)0.15 µg/L
Limit of Quantification (LOQ)0.5 µg/L

Table 2: Accuracy and Precision in Spiked Environmental Samples

MatrixSpiked Concentration (µg/kg)Mean Recovery (%)Repeatability (RSD, %)Intermediate Precision (RSD, %)
Water1.098.54.26.8
10.0101.23.55.9
50.099.32.84.7
Soil5.095.76.18.3
50.097.25.47.5
250.096.84.96.9
Sediment5.092.47.39.1
50.094.66.88.5
250.093.96.27.9

Detailed research findings on the quantitative analysis of analogous chlorinated compounds often highlight the importance of sample preparation techniques to remove interfering substances from the environmental matrix. Methods such as solid-phase extraction (SPE) for water samples and accelerated solvent extraction (ASE) or Soxhlet extraction for solid samples like soil and sediment are commonly employed. The choice of extraction solvent and cleanup procedures are optimized to ensure high recovery of the target analyte and minimize matrix effects.

For instance, a typical analytical workflow for soil samples might involve extraction with a mixture of hexane (B92381) and acetone, followed by a cleanup step using silica gel or Florisil column chromatography. The final extract would then be concentrated and analyzed by GC-MS or LC-MS/MS. The use of isotopically labeled internal standards is also a common practice to compensate for any analyte losses during sample preparation and to improve the accuracy and precision of the quantification.

Future Research Directions and Emerging Opportunities for 2,2,4,5,6,7 Hexachloro 1h Indene 1,3 2h Dione

Development of Sustainable and Green Synthetic Routes

The synthesis of polychlorinated aromatic compounds traditionally relies on methods that may involve harsh conditions, hazardous reagents, and chlorinated solvents. Future research must prioritize the development of environmentally benign synthetic pathways to 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione. Building upon general principles of green chemistry, several avenues could be explored. rasayanjournal.co.in

Key opportunities include:

Alternative Solvents: Replacing conventional chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with more sustainable alternatives is crucial. Research could evaluate the efficacy of bio-based solvents, ionic liquids, or deep eutectic solvents for the chlorination and cyclization steps. rasayanjournal.co.inrsc.org

Catalytic Methods: The development of novel catalysts could enable more selective and efficient chlorination of the indane-1,3-dione precursor, minimizing the formation of unwanted byproducts and reducing waste.

Energy Efficiency: Investigating microwave-assisted or ultrasonic synthesis could significantly shorten reaction times and reduce energy consumption compared to conventional thermal methods. rasayanjournal.co.in

Atom Economy: Synthetic strategies should be redesigned to maximize atom economy, for instance, by exploring direct C-H chlorination pathways on a less-chlorinated precursor, thereby reducing the number of steps and the use of protecting groups.

A comparative table of potential green synthetic parameters is presented below.

ParameterConventional ApproachPotential Green AlternativeKey Research Objective
Solvent Chlorinated Solvents (e.g., CCl₄, CHCl₃)Bio-based solvents, Ionic Liquids, WaterAchieve high yield and purity while minimizing solvent toxicity and waste. rsc.orgresearchgate.net
Chlorinating Agent Elemental Chlorine (Cl₂)Solid-state chlorinating agents (e.g., NCS, TCCA), Catalytic systemsEnhance safety, selectivity, and ease of handling.
Energy Input Conventional Reflux/HeatingMicrowave Irradiation, UltrasonicationReduce reaction time and energy consumption. rasayanjournal.co.in
Workup/Purification Solvent-intensive extraction and chromatographyPrecipitation, Crystallization, Solvent-free workupMinimize post-reaction waste generation. researchgate.net

Exploration of Novel Reactivity and Unconventional Transformation Pathways

The unique structure of this compound, featuring a reactive diketone moiety and multiple C-Cl bonds, offers fertile ground for exploring novel chemical transformations. Research in this area could uncover new synthetic methodologies and lead to novel derivatives with valuable properties.

Potential areas for investigation include:

Reductive Dechlorination: The C-Cl bonds on the aromatic ring are potential sites for reductive dechlorination. Studies using advanced catalytic systems, such as palladium/iron (Pd/Fe) bimetallic nanoparticles, could lead to selective or complete dechlorination, providing access to a range of less-chlorinated indanedione derivatives. nih.govrsc.org This could also serve as a potential chemical degradation pathway.

Nucleophilic Aromatic Substitution (SNAr): Despite the electron-withdrawing nature of the chlorine atoms, the high degree of chlorination may deactivate the ring toward classical SNAr. However, investigating reactions with potent nucleophiles under various conditions could yield novel functionalized products.

Photochemical Reactions: The interaction of the molecule with UV or visible light could induce unique photochemical reactions, such as C-Cl bond cleavage to form radical intermediates, which could then be trapped or participate in subsequent reactions.

Reactions at the Carbonyl Groups: The two ketone functionalities are prime targets for condensation reactions, cycloadditions, or rearrangements, potentially leading to complex heterocyclic structures fused to the chlorinated indane framework.

Application of Advanced In-Situ Characterization Techniques

Understanding the kinetics, mechanisms, and intermediates involved in the synthesis and transformation of this compound is critical for optimizing reactions and discovering new reactivity. Advanced in-situ characterization techniques, which monitor reactions in real-time, are indispensable for gaining these insights. mdpi.com

Future research could employ a suite of these techniques to study various processes:

In-Situ TechniquePotential ApplicationInformation Gained
Raman Spectroscopy Monitoring mechanochemical synthesis or degradation reactions.Tracking phase changes, formation of crystalline intermediates, and reaction kinetics without sample preparation. mdpi.com
NMR Spectroscopy Following solution-phase reactions, such as dechlorination or substitution.Identifying transient intermediates, determining reaction rates, and elucidating mechanistic pathways. nih.gov
FTIR Spectroscopy Observing changes in functional groups during synthesis or thermal decomposition.Monitoring the consumption of reactants and the appearance of products by tracking key vibrational bands (e.g., C=O, C-Cl).
Mass Spectrometry Analyzing reaction mixtures in real-time using techniques like reaction monitoring MS.Detecting low-concentration intermediates and byproducts, confirming molecular weights throughout the reaction. nih.gov

By applying these methods, researchers can move beyond traditional trial-and-error approaches to a more rational, mechanism-based design of synthetic and degradative processes. mdpi.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The properties of this compound make it a candidate for interdisciplinary research, bridging fundamental chemistry with applied materials and environmental sciences.

Materials Science: Other polychlorinated compounds, such as polychlorinated biphenyls (PCBs), were historically used as plasticizers, dielectric fluids, and flame retardants due to their high chemical stability and low flammability. nih.govwikipedia.orgenvironmentalchemistry.com Future research could explore the potential of this hexachloro-indenedione as a monomer for creating highly stable, fire-resistant polymers. Its rigid, chlorinated structure could impart desirable thermal and mechanical properties to new materials. It could also be investigated as a non-migrating, fire-retardant additive in existing polymer matrices.

Environmental Science: The structure of this compound is reminiscent of persistent organic pollutants (POPs). A critical area of future research is to thoroughly evaluate its environmental behavior. This includes studying its persistence in soil and water, its potential for bioaccumulation in organisms, and its toxicity. nih.gov Understanding its environmental impact is essential before any potential application could be considered. Such studies could also investigate potential bioremediation or chemical remediation strategies, drawing parallels from work on other organochlorine pollutants. nih.govacs.org

Predictive Modeling for Environmental Behavior and Fate

Before extensive and costly experimental studies are undertaken, predictive modeling can provide crucial initial assessments of the environmental behavior, fate, and potential toxicity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the biological activity and toxicity of chemicals based on their molecular structure. niscpr.res.inresearchgate.netresearchgate.net By comparing the structural and electronic descriptors of the hexachloro-indenedione to databases of known toxicants, such as polychlorinated dioxins and biphenyls, its potential to bind to receptors like the aryl hydrocarbon receptor (AhR) can be estimated. niscpr.res.inresearchgate.net This can help prioritize experimental toxicity testing.

Multimedia Environmental Fate Models: These fugacity-based models simulate the partitioning and transport of a chemical through different environmental compartments (air, water, soil, sediment, biota). nih.govdefra.gov.uknih.gov By inputting key physicochemical properties (either estimated or experimentally determined), these models can predict whether the compound is likely to persist, undergo long-range transport, or accumulate in specific environmental sinks.

Key parameters required for robust predictive modeling are outlined below.

Model TypeKey Input ParametersPredicted OutcomeResearch Goal
QSAR Molecular descriptors (e.g., logP, electronic properties, steric factors, partial charges). niscpr.res.innih.govBinding affinity to biological receptors (e.g., AhR), potential carcinogenicity, mutagenicity.To estimate potential toxicity and guide experimental toxicology studies.
Environmental Fate Model Vapor pressure, water solubility, octanol-water partition coefficient (Kow), octanol-air partition coefficient (Koa), degradation half-lives. mdpi.comEnvironmental distribution, persistence, potential for long-range transport, bioaccumulation factor (BAF).To predict the compound's environmental behavior and identify compartments at risk of contamination.

This predictive work is essential for a modern, safety-first approach to chemical research, allowing for the early identification of potential hazards and informing the design of safer, more sustainable chemical products.

Q & A

Basic: What synthetic protocols are recommended for 2,2,4,5,6,7-hexachloro-indene-dione, and how can reaction conditions be optimized?

Answer:
The synthesis of halogenated indene-diones typically involves acid-catalyzed condensation or nucleophilic substitution. For example, derivatives like 2-hydroxy-indene-diones are synthesized via refluxing precursors (e.g., 2-hydroxy-2-(2-oxopropyl)indene-1,3-dione) in acetic acid with catalysts, followed by crystallization . Key optimization steps include:

  • Catalyst selection : Acetic acid is often preferred for its mild acidity and green chemistry compatibility.
  • Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion.
  • Purification : Use of mixed solvents (e.g., chloroform/ethanol) for recrystallization improves yield and purity .

Basic: Which spectroscopic techniques are critical for characterizing hexachloro-indene-dione derivatives?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-Cl vibrations at 500–600 cm⁻¹) .
  • NMR (¹H/¹³C) : Reveals proton environments (e.g., aromatic protons at δ7.86–7.90 ppm) and carbon connectivity (e.g., carbonyl carbons at δ205.63 ppm) .
  • X-ray crystallography : Determines bond lengths (e.g., C-Cl ~1.7 Å) and crystal packing via software like SHELXTL .

Advanced: How can DFT/B3LYP methods predict electronic and vibrational properties of hexachloro-indene-dione?

Answer:
Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is widely used:

  • Geometry optimization : Calculates equilibrium bond lengths/angles, validated against X-ray data .
  • Frontier orbital analysis : HOMO-LUMO gaps (e.g., ~2.2 eV) predict reactivity and charge transfer .
  • Vibrational modes : Scaling factors (e.g., 0.961 for B3LYP) adjust computed frequencies to match experimental FT-IR .

Advanced: How can discrepancies between experimental and computational vibrational spectra be resolved?

Answer:
Discrepancies arise from harmonic approximations in DFT. Mitigation strategies include:

  • Scaling factors : Apply empirical corrections (e.g., 0.961 for B3LYP/6-311++G(d,p)) .
  • Potential Energy Distribution (PED) : Use software like VEDA to assign vibrational modes and identify anharmonic contributions .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for solution-phase comparisons.

Advanced: How does molecular docking predict inhibitory activity of hexachloro-indene-dione against enzymes?

Answer:
Molecular docking (e.g., using Hex 8.0) evaluates binding affinity to target proteins like Heme Oxygenase-1 (PDB: 2ZVU):

  • Grid generation : Define active site residues (e.g., hydrophobic pockets).
  • Scoring functions : Total energy scores (e.g., -182.42 kcal/mol) indicate strong inhibition .
  • Validation : Compare with known inhibitors and validate via MD simulations.

Basic: What are critical steps in X-ray crystallography for halogenated indene-diones?

Answer:

  • Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure solution : SHELXL-2014 refines coordinates and thermal parameters .
  • Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps .

Advanced: How do non-covalent interactions influence supramolecular assembly in hexachloro-indene-dione crystals?

Answer:
Crystal packing is governed by:

  • Hydrogen bonding : O-H···O interactions (2.145 Å) form zigzag chains along the b-axis .
  • π-π stacking : Aromatic rings interact with centroid distances ~3.5 Å .
  • C-H···π contacts : Stabilize 3D networks (e.g., C-H···π distance = 2.8 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.